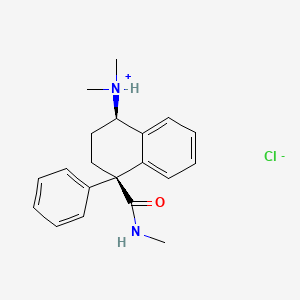
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthamide core and a dimethylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride typically involves multiple steps, including the formation of the naphthamide core and the introduction of the dimethylamino group. Common synthetic routes may involve:
Formation of the Naphthamide Core: This step often involves the reaction of naphthalene derivatives with amines under specific conditions.
Introduction of the Dimethylamino Group: This step may involve the use of dimethylamine and appropriate catalysts to introduce the dimethylamino group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophilic reagents, appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amine derivatives.
Scientific Research Applications
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Sertraline: A selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.
Citalopram: Another SSRI with similar pharmacological effects to sertraline.
Uniqueness
cis-1,2,3,4-Tetrahydro-4-(dimethylamino)-N-methyl-1-phenyl-1-naphthamide hydrochloride is unique due to its specific structural features, such as the naphthamide core and the presence of the dimethylamino group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
63766-17-6 |
|---|---|
Molecular Formula |
C20H25ClN2O |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
dimethyl-[(1R,4R)-4-(methylcarbamoyl)-4-phenyl-2,3-dihydro-1H-naphthalen-1-yl]azanium;chloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-21-19(23)20(15-9-5-4-6-10-15)14-13-18(22(2)3)16-11-7-8-12-17(16)20;/h4-12,18H,13-14H2,1-3H3,(H,21,23);1H/t18-,20-;/m1./s1 |
InChI Key |
WELIWWBEWVZBFS-OVAHNPOGSA-N |
Isomeric SMILES |
CNC(=O)[C@]1(CC[C@H](C2=CC=CC=C21)[NH+](C)C)C3=CC=CC=C3.[Cl-] |
Canonical SMILES |
CNC(=O)C1(CCC(C2=CC=CC=C21)[NH+](C)C)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















